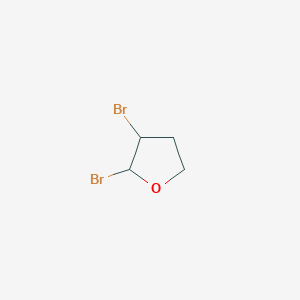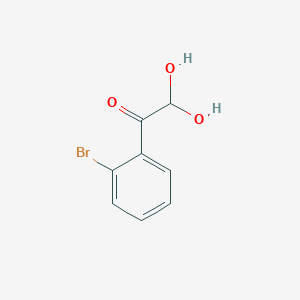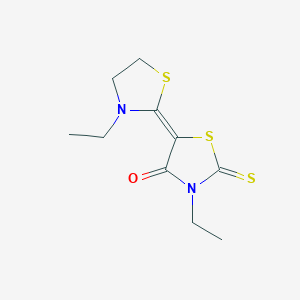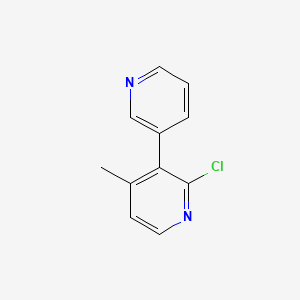
Trt-Trp-Ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trt-Trp-Ome, also known as Trityl-Tryptophan-Methyl Ester, is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is often utilized in the field of organic chemistry and biochemistry. The trityl group (Trt) serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Trp-Ome typically involves the protection of the tryptophan amino group with a trityl group. This is achieved through a reaction with trityl chloride in the presence of a base such as pyridine. The carboxyl group of tryptophan is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up for mass production. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trt-Trp-Ome undergoes several types of chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives, oxidized tryptophan compounds, and substituted tryptophan esters.
Scientific Research Applications
Trt-Trp-Ome is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a model compound in drug development.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Trt-Trp-Ome involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of tryptophan, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise assembly of peptides, preventing side reactions and ensuring the correct sequence of amino acids.
Comparison with Similar Compounds
Similar Compounds
Boc-Trp-Ome: Boc (tert-butyloxycarbonyl) is another protecting group used in peptide synthesis.
Fmoc-Trp-Ome: Fmoc (fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.
Cbz-Trp-Ome: Cbz (carbobenzyloxy) is another protecting group used for amino acids.
Uniqueness
Trt-Trp-Ome is unique due to the trityl group’s stability and ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.
Properties
Molecular Formula |
C31H28N2O2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(tritylamino)propanoate |
InChI |
InChI=1S/C31H28N2O2/c1-35-30(34)29(21-23-22-32-28-20-12-11-19-27(23)28)33-31(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-20,22,29,32-33H,21H2,1H3/t29-/m0/s1 |
InChI Key |
FBYNWMMHJHLLIB-LJAQVGFWSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



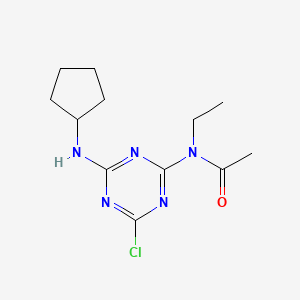

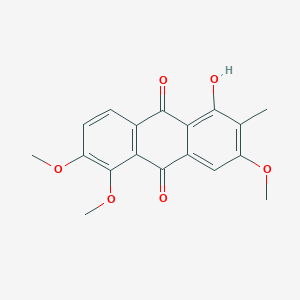
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


